![molecular formula C14H21N7O B6533900 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-methylpropan-1-one CAS No. 1058239-38-5](/img/structure/B6533900.png)
1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-methylpropan-1-one
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Overview
Description
Scientific Research Applications
Energetic Materials
The compound’s structure is similar to that of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials . These materials are synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . They exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . This suggests potential applications in the field of energetic materials.
Antibacterial Applications
The compound’s scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial . This suggests potential applications in the development of new antibacterial agents.
Antifungal Applications
The compound’s scaffold is also found in antifungal structures . This suggests potential applications in the development of new antifungal agents.
Antiviral Applications
The compound’s scaffold is found in antiviral structures . This suggests potential applications in the development of new antiviral agents.
Anticancer Applications
The compound’s scaffold is found in anticancer structures . This suggests potential applications in the development of new anticancer agents.
Enzyme Inhibitors
The compound’s structure is similar to that of triazolothiadiazine and its derivatives, which have diverse pharmacological activities, including enzyme inhibitors . This suggests potential applications in the development of new enzyme inhibitors.
Antiparasitic Applications
The compound’s scaffold is found in antiparasitic structures . This suggests potential applications in the development of new antiparasitic agents.
USP28 Inhibitors
The compound’s structure is similar to that of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, which are new USP28 inhibitors . These compounds directly inhibit the activity of USP28, induce degradation, and also inhibit cell proliferation, cell cycle, and epithelial-mesenchymal transition (EMT) progression in gastric cell lines . This suggests potential applications in the development of new USP28 inhibitors.
Future Directions
The future directions for research on this compound could include further exploration of its synthesis methods, detailed characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential applications in various fields such as medicine and materials science .
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers .
Mode of Action
The compound interacts with EGFR, inhibiting its activity . This inhibition is achieved through a promising inhibitory activity against the tyrosine kinase EGFR proteins
Biochemical Pathways
The compound affects the EGFR pathway, which is involved in cell survival, growth, and differentiation . By inhibiting EGFR, the compound can potentially disrupt these processes, leading to a decrease in tumor growth and proliferation .
Pharmacokinetics
The potency of the compound against egfr suggests that it may have good bioavailability .
Result of Action
The compound shows potent anticancer activity, as demonstrated by its effectiveness against MCF-7 and A-549 cancer cells in vitro . Specifically, one of the synthesized compounds showed a potency of 1.1 fold and another showed 2 fold potency of the reference drug Erlotinib .
Action Environment
The effectiveness of the compound against cancer cells in vitro suggests that it may be stable and effective under physiological conditions .
properties
IUPAC Name |
1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O/c1-4-21-13-11(17-18-21)12(15-9-16-13)19-5-7-20(8-6-19)14(22)10(2)3/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOOZJUCJYPHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C(C)C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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